molecular formula C18H14BrNO2 B13692067 5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic Acid

5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13692067
M. Wt: 356.2 g/mol
InChI Key: BZANGUCAQOPJSV-UHFFFAOYSA-N
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Description

5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is not well-documented. like other quinoline derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

5-bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C18H14BrNO2/c1-10-8-11(2)17-15(16(10)19)13(18(21)22)9-14(20-17)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22)

InChI Key

BZANGUCAQOPJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Br)C

Origin of Product

United States

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